Lipophilicity Differentiation: XLogP3-AA of Target Azepane Compound vs. Piperidine Analog
The seven-membered azepane ring on the target compound confers higher computed lipophilicity (XLogP3-AA = 2.4 ) compared to the six-membered piperidine analog 2-methyl-6-(piperidin-1-yl)nicotinic acid, which has a lower molecular weight (220.27 g/mol) and a lower cLogP due to its smaller ring size. This difference impacts membrane permeability and non-specific binding profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-Methyl-6-(piperidin-1-yl)nicotinic acid; cLogP estimated <2.0 based on ring size reduction |
| Quantified Difference | Δ LogP > 0.4 (estimated) |
| Conditions | Computed properties using XLogP3 and standard cLogP algorithms |
Why This Matters
A higher LogP for the azepane derivative suggests superior passive membrane permeability, a critical factor when prioritizing building blocks for CNS or intracellular target programs.
- [1] PubChem. (2026). 6-(Azepan-1-yl)-2-methylnicotinic acid (Compound Summary, CID 79886015). National Center for Biotechnology Information. View Source
